5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone compound that has been extensively studied for its various biological activities. It is a synthetic compound that has been synthesized through various methods and has shown potential in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the inflammatory and oxidative stress pathways. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
The compound 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
The compound 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits a broad range of biological activities, making it useful for various research applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
Several future directions for the research on 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one include further studies on its potential as an anticancer agent, its safety and toxicity profiles, and its potential use as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, further studies on its mechanism of action and its interactions with various cellular pathways are warranted.
Synthesis Methods
The synthesis of 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been achieved through various methods. One such method involves the reaction of 5-bromo-2-furaldehyde and 4-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to obtain the final product.
Scientific Research Applications
The compound 5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. It has also been studied for its potential as an anticancer agent.
properties
IUPAC Name |
(5Z)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2S2/c15-12-6-5-10(19-12)7-11-13(18)17(14(20)21-11)9-3-1-8(16)2-4-9/h1-7H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRJEVOLYSCRR-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)Br)SC2=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)Br)/SC2=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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